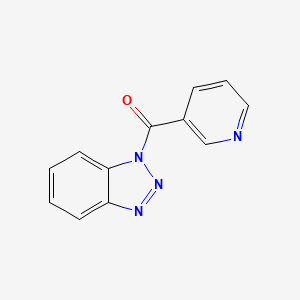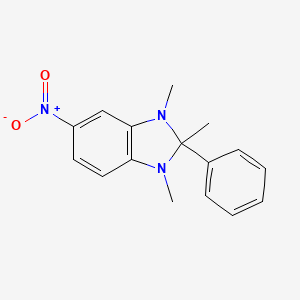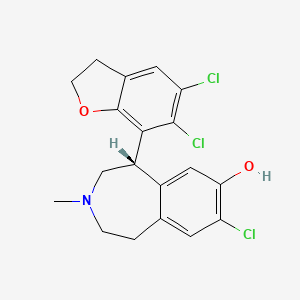
1H-benzotriazol-1-yl(pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Pyridylcarbonyl)-1H-benzotriazole is a heterocyclic compound that combines the structural features of pyridine and benzotriazole
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Pyridylcarbonyl)-1H-benzotriazole can be synthesized through various methods. One common approach involves the reaction of 3-pyridinecarboxylic acid with benzotriazole in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(3-Pyridylcarbonyl)-1H-benzotriazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(3-Pyridylcarbonyl)-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
科学研究应用
1-(3-Pyridylcarbonyl)-1H-benzotriazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1-(3-Pyridylcarbonyl)-1H-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 1-(2-Pyridylcarbonyl)-1H-benzotriazole
- 1-(4-Pyridylcarbonyl)-1H-benzotriazole
- 1-(3-Pyridylcarbonyl)-2H-benzotriazole
Uniqueness: 1-(3-Pyridylcarbonyl)-1H-benzotriazole is unique due to the specific positioning of the pyridylcarbonyl group, which influences its reactivity and interaction with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its isomers and analogs.
属性
CAS 编号 |
144223-30-3 |
|---|---|
分子式 |
C12H8N4O |
分子量 |
224.22 g/mol |
IUPAC 名称 |
benzotriazol-1-yl(pyridin-3-yl)methanone |
InChI |
InChI=1S/C12H8N4O/c17-12(9-4-3-7-13-8-9)16-11-6-2-1-5-10(11)14-15-16/h1-8H |
InChI 键 |
OXIQPWFXUGFDEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)
methanone](/img/structure/B14145264.png)

![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)


